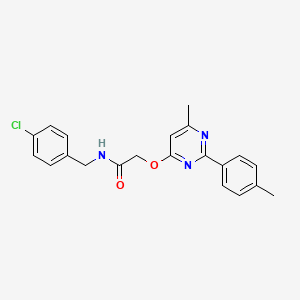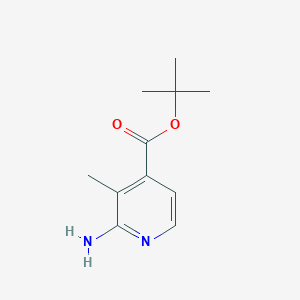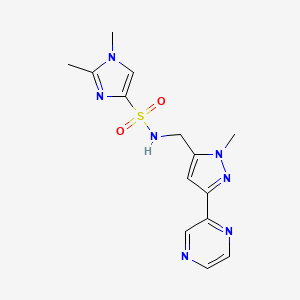![molecular formula C15H13Cl3N2O4S B2691915 5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 400080-37-7](/img/structure/B2691915.png)
5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Generation and Reactivity
This compound is related to studies involving the generation and reactivity of related species through photolysis. For example, research on 4-chloroaniline and its derivatives, which undergo photostable transformations in cyclohexane but efficient photoheterolysis in polar media, might offer insights into the photostability and reactivity of similar compounds under various conditions (Guizzardi et al., 2001).
Synthesis Techniques
The compound is part of a broader category of chemicals used in synthesis techniques, such as the use of chlorosulfit as a mild condensation reagent for peptide synthesis (Appel et al., 1981). Such methodologies highlight the versatility and efficiency of specific reagents in synthesizing complex organic compounds.
Photophysical Effects
Research on metal-carbon bonds in ortho-metalated complexes of iridium(III) and rhodium(III) explores the photophysical effects of these compounds, which could inform the understanding of similar compounds' electronic structures and light-emission properties (Sprouse et al., 1984).
Novel Catalysis and Synthesis Applications
Studies on new catalysts for synthesis, such as 1,3,5-tris(hydrogensulfato) benzene used for synthesizing derivatives through condensation reactions, demonstrate innovative approaches to chemical synthesis that could be relevant for compounds with similar functional groups (Karimi-Jaberi et al., 2012).
Chiral Discrimination in Liquid Chromatography
The use of cellulose phenylcarbamate derivative for chromatographic enantioseparation sheds light on chiral discrimination mechanisms, which might apply to the separation of enantiomers of compounds with similar structural characteristics (Yashima et al., 1996).
Propiedades
IUPAC Name |
[5-chloro-2-[(3,4-dichlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O4S/c1-20(2)25(22,23)24-14-7-9(16)3-5-11(14)15(21)19-10-4-6-12(17)13(18)8-10/h3-8H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBMGAKAEIALRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride](/img/structure/B2691832.png)
![2-[1-(4-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2691834.png)


![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2691840.png)
![(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide](/img/structure/B2691841.png)

![Tert-butyl 8-oxabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2691845.png)

![2,6-dichloro-N-[2-methyl-3-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2691849.png)
![N1-(4-ethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2691850.png)


![Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2691855.png)